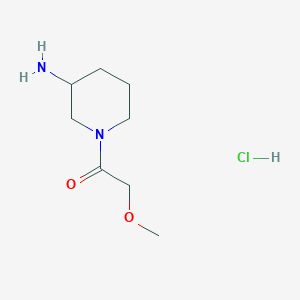
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3- (3-aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one hydrochloride” seems to be closely related . . It is a solid substance .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized and bio-assayed for varied activity . An organophotocatalysed [1 + 2 + 3] strategy has been developed to enable the one-step access to diverse 2-piperidinones .
Molecular Structure Analysis
The molecular formula of the related compound “3- (3-aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one hydrochloride” is C10H17ClN4O .
Chemical Reactions Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc .
Physical and Chemical Properties Analysis
The related compound “3- (3-aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one hydrochloride” is a solid substance . The molecular weight of this compound is 244.72 .
Applications De Recherche Scientifique
Chemical Synthesis and Protection Strategies
This compound is involved in the development of novel synthetic routes and protection strategies in organic chemistry. For instance, a study explored the use of acetal groups, including those related to 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride, for protecting 2′-hydroxy functions in oligoribonucleotide synthesis. This approach is crucial for the rapid and efficient synthesis of oligoribonucleotides, which are important for therapeutic and diagnostic applications (Reese, Serafinowska, & Zappia, 1986).
Asymmetric Hydrogenation
The compound has also been found useful in asymmetric hydrogenation processes. Research demonstrates its role in the efficient synthesis of enantioenriched 3-aminopiperidine derivatives via rhodium-catalyzed asymmetric hydrogenation. These derivatives are vital due to their presence in many natural products and pharmaceutical drugs, highlighting the compound's significance in drug discovery and development (Royal et al., 2016).
Potential Substance P Antagonists
Further, it serves as a precursor in the synthesis of 3-aminopiperidines, aimed at creating potential substance P antagonists. Substance P is a neuropeptide involved in the transmission of pain, and antagonists could lead to new pain management therapies (Diez et al., 1995).
Molecular Docking Studies
Additionally, molecular docking studies have employed derivatives of this compound to explore interactions with proteins such as SHP2, a tyrosine phosphatase involved in cell signaling pathways. This research could contribute to the development of novel inhibitors for cancer therapy and other diseases related to SHP2 protein dysfunction (Wu et al., 2022).
Synthesis and Technology
Research on the synthesis and technological aspects of derivatives, like (R)-3-aminopiperidine dihydrochloride, from ethyl nipecotate showcases the compound's versatility in chemical synthesis and potential in medicinal chemistry applications (Jiang Jie-yin, 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-methoxyethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-4-2-3-7(9)5-10;/h7H,2-6,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTBSMBDEGERMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

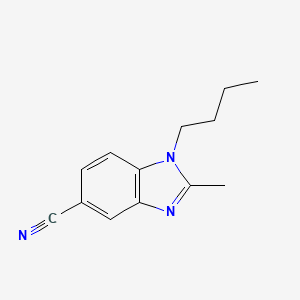


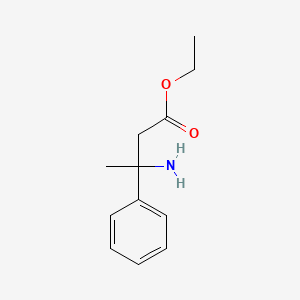

![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)
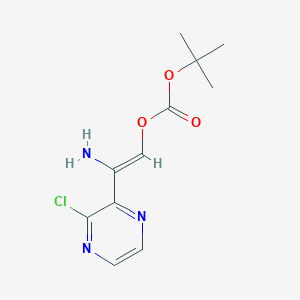
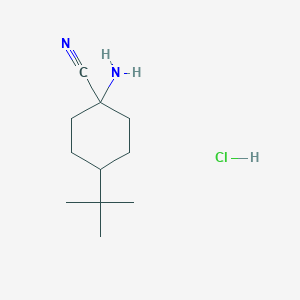
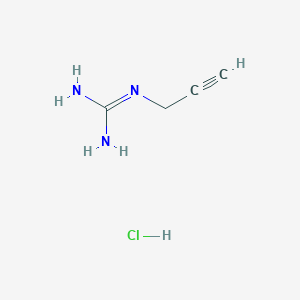
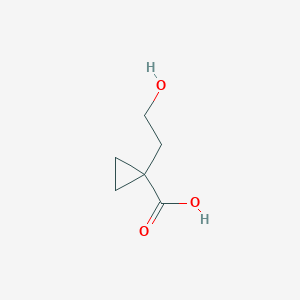
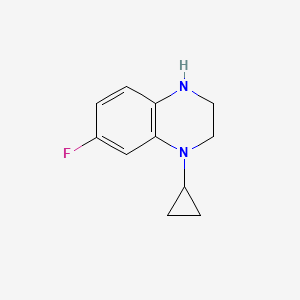
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)
![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)
